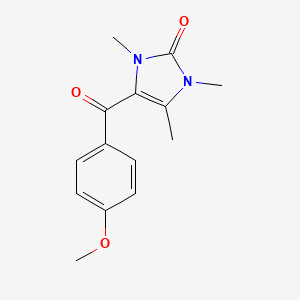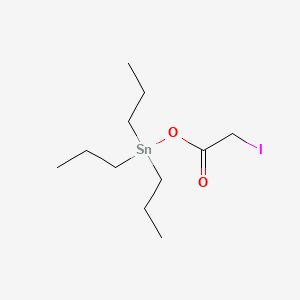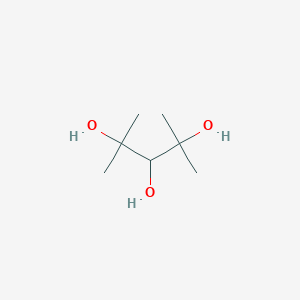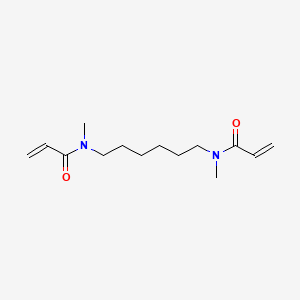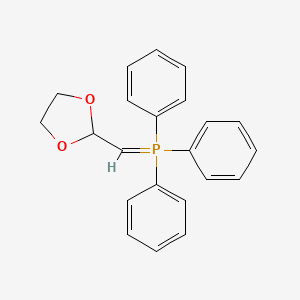
Phosphorane, (1,3-dioxolan-2-yl-methylene)triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxolan-2-yl-methylene)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable dioxolane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Phosphorane, (1,3-dioxolan-2-yl-methylene)triphenyl-, undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: It participates in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
Phosphorane, (1,3-dioxolan-2-yl-methylene)triphenyl-, has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphorane, (1,3-dioxolan-2-yl-methylene)triphenyl-, involves its role as a reagent in various chemical reactions. It acts by forming intermediates that facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: A closely related compound with similar applications.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol: Another compound with a dioxolane moiety.
Uniqueness
Phosphorane, (1,3-dioxolan-2-yl-methylene)triphenyl-, is unique due to its specific structure and reactivity, which make it particularly useful in Wittig olefinations and the preparation of fluorescent probes and antitumor agents .
Properties
CAS No. |
78950-65-9 |
|---|---|
Molecular Formula |
C22H21O2P |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1,3-dioxolan-2-ylmethylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H21O2P/c1-4-10-19(11-5-1)25(18-22-23-16-17-24-22,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,18,22H,16-17H2 |
InChI Key |
XIZKJGZPPNCUEE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile](/img/structure/B14441792.png)
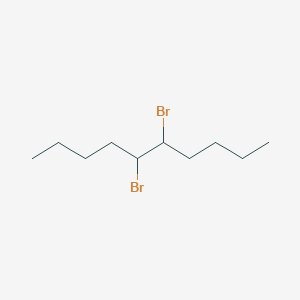
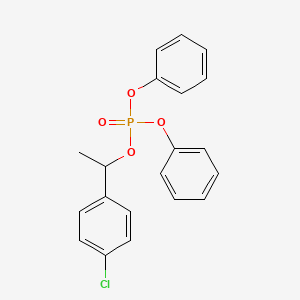


![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)
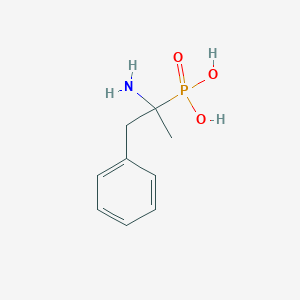
![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)

